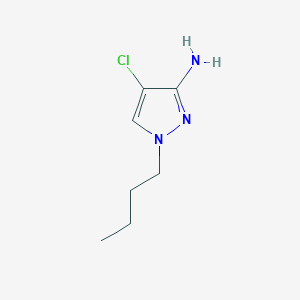

1-Butyl-4-chloro-1H-pyrazol-3-amine

Description

1-Butyl-4-chloro-1H-pyrazol-3-amine is a pyrazole derivative featuring a butyl group at the 1-position and a chlorine atom at the 4-position. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity.

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

1-butyl-4-chloropyrazol-3-amine |

InChI |

InChI=1S/C7H12ClN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) |

InChI Key |

YCKIRNDKDOQDTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Butyl-4-chloro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction typically proceeds under mild conditions, often using ethanol as a solvent and heating the mixture to promote cyclization . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Butyl-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives.

Scientific Research Applications

1-Butyl-4-chloro-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research, aiming to elucidate the detailed mechanisms underlying its biological activities.

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Halogen Effects : Chlorine at position 4 is conserved across most analogs, but additional halogens (e.g., fluorine in , dichloro in ) alter electronic properties and molecular weight.

- Aromatic vs. Alkyl Groups: Aromatic substituents (e.g., benzyl groups in ) contribute to higher rigidity and molecular mass, while alkyl chains (e.g., ethyl in , butyl in target) may improve solubility in nonpolar solvents.

Physical and Spectral Properties

- Melting Points : Analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C , while dichlorobenzyl derivatives () likely have higher melting points due to increased molecular rigidity.

- Spectral Data : Characteristic NMR shifts (e.g., δ 8.87 in ) and HRMS (e.g., m/z 215 [M+H]+ in ) are critical for structural confirmation. The target compound’s butyl group would produce distinct CH₂ and CH₃ signals in ¹H NMR.

Biological Activity

1-Butyl-4-chloro-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, characterized by its unique heterocyclic structure. This compound has gained attention in various fields, particularly in pharmaceuticals, due to its potential biological activities. Its molecular formula is C8H11ClN2, with a molecular weight of 174.64 g/mol. The compound's structure features a butyl group at the first position, a chlorine atom at the fourth position, and an amine group at the third position of the pyrazole ring. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Enzyme Inhibition

This compound has been identified as a potential enzyme inhibitor . Studies suggest that it interacts with various biological macromolecules, modulating protein activity which can lead to significant biological effects depending on the target proteins involved. The compound's unique structure allows for specific interactions that can inhibit enzymatic pathways critical for cellular function.

Antimicrobial Properties

Preliminary research indicates that this compound may exhibit antimicrobial properties . Its efficacy against Gram-positive bacteria has been noted, with studies suggesting it could disrupt biofilm formation, which is crucial for bacterial virulence and resistance. For instance, in vitro assays have reported promising results against strains such as Staphylococcus aureus and Enterococcus species, suggesting a minimum inhibitory concentration (MIC) within effective ranges.

Anti-inflammatory and Anticancer Potential

The compound has also been explored for its anti-inflammatory and anticancer properties. Initial findings indicate that it may inhibit pathways involved in inflammation and cancer cell proliferation. Further research is needed to elucidate these mechanisms and confirm its effectiveness in clinical settings.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-1H-pyrazol-3-amine | Pyrazole | Contains a phenyl group instead of a butyl group. |

| 5-(4-Chlorophenyl)-1,3,4-Oxadiazole | Oxadiazole | Different heterocyclic ring structure but similar pattern. |

| 1-(4-Chlorophenyl)piperazine | Piperazine | Contains a piperazine ring instead of a pyrazole ring. |

| 1-butyl-4-nitro-1H-pyrazol-5-amine | Pyrazole | Contains a nitro group affecting reactivity and activity. |

This table highlights how this compound stands out due to its specific structural features and potential applications.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated significant bactericidal activity against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of approximately 62.5 μM. The mechanism was attributed to the inhibition of protein synthesis pathways and disruption of nucleic acid production, indicating strong potential for further development as an antimicrobial agent .

Investigation into Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The results indicated that treatment with this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.